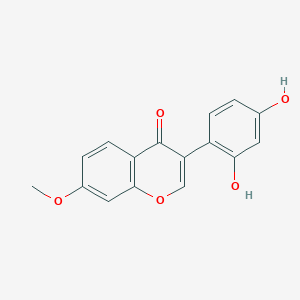

5-Deoxycajanin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOYQACMFLYEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467011 | |

| Record name | CTK2G8036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-53-9 | |

| Record name | CTK2G8036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Deoxycajanin: Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxycajanin, a naturally occurring isoflavone primarily sourced from the plant Cajanus cajan (pigeon pea), has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. Detailed methodologies for its synthesis and isolation, alongside a proposed signaling pathway, are presented to facilitate further research and drug development efforts. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound, systematically named 3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one, is classified as a flavonoid. Its structure features a chromen-4-one core substituted with a dihydroxyphenyl group and a methoxy group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one |

| Synonyms | 7-Methoxy-2',4'-dihydroxyisoflavone |

| CAS Number | 7622-53-9 |

| Molecular Formula | C₁₆H₁₂O₅ |

| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O |

| InChI Key | LNIQZRIHAMVRJA-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 284.26 g/mol | [2] |

| Physical Description | Yellow powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

General Protocol for the Synthesis of Isoflavones

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general methodology for the synthesis of related isoflavones, such as 7-hydroxy-3',4'-dimethoxyisoflavone, can be adapted. This typically involves the Friedel-Crafts acylation of a substituted phenol with a corresponding benzyl carboxylic acid, followed by cyclization to form the isoflavone core.

Experimental Workflow: General Isoflavone Synthesis

Caption: General workflow for the synthesis of isoflavones.

Methodology:

-

Friedel-Crafts Acylation: A substituted phenol (e.g., resorcinol derivative) and a benzyl carboxylic acid are reacted in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), to form a deoxybenzoin intermediate.

-

Cyclization: The deoxybenzoin intermediate is then treated with a cyclizing agent, such as a mixture of boron trifluoride etherate (BF₃·OEt₂), dimethylformamide (DMF), and phosphoryl chloride (POCl₃), to yield the final isoflavone product.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol.

General Protocol for the Isolation of Isoflavones from Cajanus cajan

A specific protocol for the isolation of this compound was not found. However, a general method for the extraction of isoflavones from pigeon pea seeds or other plant parts can be employed, followed by chromatographic purification.

Experimental Workflow: Isoflavone Isolation

References

- 1. Formononetin | C16H12O4 | CID 5280378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoformononetin | C16H12O4 | CID 3764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Daidzein | C15H10O4 | CID 5281708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The phytoestrogenic compound cajanol from Pigeonpea roots is associated with the activation of estrogen receptor α-dependent signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Pathways of 5-Deoxycajanin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoflavonoids are a class of polyphenolic compounds that are abundantly found in legumes and possess a 3-phenylchromen-4-one backbone. Their structural similarity to estrogens allows them to exert a variety of biological effects, making them attractive targets for drug discovery and development. 5-Deoxycajanin is an isoflavone with a substitution pattern that suggests potential for further chemical modification and biological evaluation. The development of efficient and scalable synthetic routes is crucial for accessing sufficient quantities of this compound for in-depth pharmacological studies. This guide will explore the most viable chemical strategies for the synthesis of this compound.

Proposed Synthetic Pathways

Two principal pathways are proposed for the synthesis of this compound, leveraging common strategies in isoflavonoid chemistry.

The Deoxybenzoin Pathway

This is a widely employed method for isoflavone synthesis that proceeds through a 2-hydroxydeoxybenzoin intermediate. This intermediate is then cyclized to form the chromen-4-one ring.

The key steps in this proposed pathway are:

-

Preparation of 2,4-dihydroxyphenylacetic acid: This starting material can be synthesized from resorcinol.

-

Friedel-Crafts Acylation: Reaction of 3-methoxyphenol with 2,4-dihydroxyphenylacetic acid in the presence of a Lewis acid catalyst to form the deoxybenzoin intermediate, 1-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-methoxyphenyl)ethan-1-one.

-

Cyclization: The deoxybenzoin is then treated with a formylating agent, which facilitates the cyclization to yield this compound.

The Chalcone Pathway

An alternative and also common approach involves the synthesis of a chalcone precursor, which then undergoes oxidative rearrangement to form the isoflavone skeleton.

The main stages of this pathway are:

-

Claisen-Schmidt Condensation: Reaction of 2',4'-dihydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form 2',4'-dihydroxy-4-methoxychalcone.

-

Oxidative Rearrangement: The chalcone is then treated with an oxidizing agent, such as thallium(III) nitrate or a hypervalent iodine reagent, to induce a 1,2-aryl migration and subsequent cyclization to afford this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key reactions in the proposed synthesis of this compound, based on analogous syntheses of related isoflavonoids.

Table 1: Quantitative Data for the Deoxybenzoin Pathway

| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | 3-Methoxyphenol, 2,4-Dihydroxyphenylacetic acid | BF₃·OEt₂ | - | 70-90 | 2-3 | 75-85 |

| Cyclization | 2-Hydroxydeoxybenzoin intermediate | POCl₃, DMF | - | 80-100 | 4-6 | 80-90 |

Table 2: Quantitative Data for the Chalcone Pathway

| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Claisen-Schmidt Condensation | 2',4'-Dihydroxyacetophenone, 4-Methoxybenzaldehyde | aq. KOH | Ethanol | rt | 24 | 85-95 |

| Oxidative Rearrangement | 2',4'-Dihydroxy-4-methoxychalcone | Tl(NO₃)₃ | Methanol | rt | 12 | 60-70 |

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are adapted from established procedures for structurally similar isoflavones and should be considered as a starting point for optimization.

Deoxybenzoin Pathway: Detailed Protocol

Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-methoxyphenyl)ethan-1-one (Deoxybenzoin Intermediate)

-

To a mixture of 3-methoxyphenol (1.0 eq) and 2,4-dihydroxyphenylacetic acid (1.0 eq) is added boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq).

-

The reaction mixture is heated to 70-90 °C with stirring for 2-3 hours.

-

After cooling to room temperature, the mixture is poured into a cold aqueous solution of sodium acetate.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from aqueous ethanol to afford the deoxybenzoin intermediate.

Step 2: Synthesis of this compound (Cyclization)

-

The deoxybenzoin intermediate (1.0 eq) is dissolved in a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to 80-100 °C for 4-6 hours.

-

The cooled mixture is then carefully poured into ice-water.

-

The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel to yield this compound.

Chalcone Pathway: Detailed Protocol

Step 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone

-

To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol, an aqueous solution of potassium hydroxide (40-60%) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into ice-water and acidified with dilute hydrochloric acid.

-

The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of this compound (Oxidative Rearrangement)

-

The 2',4'-dihydroxy-4-methoxychalcone (1.0 eq) is dissolved in methanol.

-

Thallium(III) nitrate (1.1 eq) is added in portions to the solution with stirring.

-

The reaction is stirred at room temperature for 12 hours.

-

The precipitated thallium(I) nitrate is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is treated with dilute hydrochloric acid.

-

The product is extracted with ethyl acetate, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give this compound.

Conclusion

The synthesis of this compound can be approached through two well-established and reliable methods in isoflavonoid chemistry: the Deoxybenzoin Pathway and the Chalcone Pathway. Both routes offer viable strategies for obtaining the target molecule, with the choice of pathway potentially depending on the availability of starting materials and desired scale. The provided experimental protocols, adapted from the synthesis of analogous compounds, serve as a robust foundation for the laboratory preparation of this compound, enabling further investigation into its chemical and biological properties. It is recommended that these protocols be optimized for yield and purity in a research setting.

5-Deoxycajanin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of 5-Deoxycajanin, an isoflavone of interest for its potential pharmacological applications. This document details the primary plant source, summarizes available quantitative data on related compounds, and outlines established experimental protocols for the extraction of isoflavonoids from its natural matrix.

Natural Sources of this compound

The principal natural source of this compound is the pigeon pea plant, Cajanus cajan (L.) Millsp., a legume widely cultivated in tropical and subtropical regions. Various parts of the plant, including the leaves, seeds, and stems, are known to contain a rich profile of flavonoids and isoflavonoids. While the presence of this compound is reported, its concentration can vary depending on the specific plant part, geographical location, and cultivation conditions.

Quantitative Analysis of Related Isoflavonoids

While specific quantitative data for this compound remains limited in publicly available literature, studies on the related isoflavone, cajanin, in pigeon pea seeds provide valuable insights into the potential yield of similar compounds. The structural difference between cajanin (C₁₆H₁₂O₆) and this compound (C₁₆H₁₂O₅) is a single hydroxyl group, suggesting that extraction methodologies would be similar.

A study utilizing ultrasound-assisted extraction (USAE) of isoflavonoids from pigeon pea seeds reported the following concentration for cajanin:

| Compound | Plant Part | Extraction Method | Concentration (mg/100g Dry Material) | Reference |

| Cajanin | Seeds | Ultrasound-Assisted Extraction | 18.11 ± 0.27 | [1] |

Experimental Protocols for Isolation

The isolation of this compound from Cajanus cajan typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of isoflavonoids from pigeon pea.

General Extraction of Isoflavonoids

This protocol outlines a general method for the extraction of a broad range of isoflavonoids from Cajanus cajan.

Materials:

-

Dried and powdered plant material (leaves, seeds, or stems)

-

95% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

The dried and powdered plant material is refluxed with 95% ethanol to extract a wide range of phytochemicals, including isoflavonoids.

-

The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is suspended in water and then partitioned successively with petroleum ether and ethyl acetate in a separatory funnel.

-

The petroleum ether fraction, containing non-polar compounds, is separated and can be discarded or used for other analyses.

-

The ethyl acetate fraction, which will contain the isoflavonoids, is collected.

-

The ethyl acetate fraction is then concentrated to dryness to yield a flavonoid-rich extract.

Ultrasound-Assisted Extraction (USAE) of Isoflavonoids from Seeds

USAE is a more efficient and environmentally friendly method for extracting isoflavonoids.

Optimized Conditions:

-

Solvent: 63.81% (v/v) aqueous ethanol

-

Extraction Time: 39.19 minutes

-

Ultrasonic Frequency: 29.96 kHz

Procedure:

-

Powdered pigeon pea seeds are mixed with the aqueous ethanol solvent.

-

The mixture is subjected to ultrasonication under the optimized conditions.

-

Following extraction, the mixture is filtered to separate the solid residue from the liquid extract.

-

The extract is then ready for further purification steps.

Purification by Column Chromatography

The flavonoid-rich extract obtained from the above methods can be further purified using column chromatography.

Materials:

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvent system (e.g., petroleum ether:ethyl acetate gradient)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a glass column.

-

The concentrated flavonoid-rich extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected at regular intervals using a fraction collector.

-

The composition of each fraction is monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest (as identified by comparison with a standard, if available) are pooled and concentrated.

-

Further purification may be achieved by repeated column chromatography or by using other techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from Cajanus cajan.

Signaling Pathways and Biological Activities

Currently, there is a significant lack of specific scientific literature detailing the biological activities and associated signaling pathways of this compound. While related isoflavonoids from Cajanus cajan, such as cajanin, have been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, dedicated studies on the mechanisms of action of this compound are required to elucidate its pharmacological potential.

Due to this absence of data, a diagram of a signaling pathway involving this compound cannot be provided at this time. Future research in this area is crucial to understand its potential therapeutic applications.

Conclusion

Cajanus cajan stands as the primary natural source for the isoflavone this compound. While specific protocols for its isolation are not extensively detailed, established methods for the extraction and purification of related isoflavonoids from pigeon pea provide a solid foundation for its procurement. The lack of quantitative data for this compound and the absence of studies on its specific biological activities and mechanisms of action represent critical knowledge gaps. Further research is imperative to unlock the full therapeutic potential of this natural compound for the benefit of drug discovery and development.

References

5-Deoxycajanin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxycajanin, a naturally occurring isoflavonoid, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its anti-inflammatory, anti-cancer, antioxidant, and antimicrobial properties, with a particular focus on its role in bone metabolism. Through a comprehensive review of available literature, this document outlines the key signaling pathways modulated by this compound, details relevant experimental protocols for its study, and presents its known effects in a structured format to aid researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory and cancer-related pathways, as well as the regulation of bone cell differentiation and function.

Anti-inflammatory Activity: Inhibition of the NF-κB and MAPK Signaling Pathways

This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous chronic inflammatory diseases.

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that this compound can inhibit this pathway, although the precise point of intervention is a subject of ongoing research. A likely mechanism is the inhibition of IKK, which would prevent IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

The MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are also crucial mediators of inflammation. These pathways are activated by a variety of extracellular stimuli and regulate the production of inflammatory cytokines and mediators. Studies have shown that this compound can decrease the phosphorylation of p38 and ERK in certain cell types, indicating an inhibitory effect on these pathways.

Signaling Pathway Diagram: this compound Inhibition of NF-κB Pathway

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Signaling Pathway Diagram: this compound Inhibition of MAPK Pathway

Caption: Inhibition of p38/ERK phosphorylation in the MAPK pathway by this compound.

Anticancer Activity

The anticancer potential of this compound is closely linked to its anti-inflammatory properties, as chronic inflammation is a known driver of tumorigenesis. By inhibiting the NF-κB and MAPK pathways, this compound can suppress the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

While specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, its mechanism of action suggests potential efficacy against tumors where NF-κB and MAPK signaling are constitutively active.

Regulation of Bone Metabolism

A significant area of research for this compound is its role in bone remodeling. It has been shown to modulate the balance between osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells). Specifically, this compound has been found to decrease the phosphorylation of p38 and ERK in osteoclasts.[1] This inhibition of the MAPK pathway in osteoclasts can lead to a reduction in their differentiation and activity, thereby mitigating bone loss.

The differentiation of osteoclasts is heavily dependent on Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling, which activates both NF-κB and MAPK pathways. By interfering with these pathways, this compound can disrupt the downstream signaling cascade that leads to the expression of key osteoclastogenic transcription factors.

Logical Relationship Diagram: this compound in Osteoclastogenesis

Caption: this compound's inhibitory effect on RANKL-induced osteoclastogenesis.

Antioxidant and Antimicrobial Activities

While less characterized, this compound is presumed to possess antioxidant and antimicrobial properties, common among isoflavonoids. The antioxidant activity likely stems from its ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Its antimicrobial effects may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Further research is required to elucidate the specific mechanisms and to quantify these activities through standardized assays.

Quantitative Data Summary

Quantitative data for this compound, such as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are not extensively available in the public domain. The following tables are structured to present the types of quantitative data that would be generated from the experimental protocols outlined in the subsequent section.

| Anticancer Activity (Hypothetical Data) | |

| Cancer Cell Line | IC50 (µM) |

| Breast Cancer (e.g., MCF-7) | Not Reported |

| Colon Cancer (e.g., HCT116) | Not Reported |

| Lung Cancer (e.g., A549) | Not Reported |

| Prostate Cancer (e.g., PC-3) | Not Reported |

| Antioxidant Activity (Hypothetical Data) | |

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | Not Reported |

| ABTS Radical Scavenging | Not Reported |

| Antimicrobial Activity (Hypothetical Data) | |

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Not Reported |

| Escherichia coli | Not Reported |

| Candida albicans | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

References

A Comprehensive Review of 5-Deoxycajanin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxycajanin, an isoflavonoid primarily sourced from the leaves of Cajanus cajan (pigeon pea), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a particular focus on its effects on bone metabolism. The information is presented to cater to researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways involved in its biological activities.

Quantitative Data Summary

Currently, the publicly available research on this compound has predominantly focused on its role in bone health, specifically its dual action in inhibiting bone resorption and promoting bone formation. While extensive quantitative data on its anticancer and anti-inflammatory activities in the form of IC50 values are not yet widely published, the existing data on its effects on osteoclasts and osteoblasts are summarized below.

| Biological Activity | Cell Line/Model | Concentration/Dosage | Observed Effect | Citation |

| Inhibition of Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | Not specified | Inhibited RANKL-induced osteoclast formation | |

| Promotion of Osteoblast Differentiation | Bone Marrow Stromal Cells (BMSCs) | Not specified | Promoted osteoblast differentiation | |

| In vivo bone loss mitigation | Estrogen-deficiency mouse model | Not specified | Enhanced Bone Mineral Density (BMD) |

Key Biological Activities and Signaling Pathways

Regulation of Bone Homeostasis

This compound has been identified as a potent regulator of bone homeostasis, exhibiting a dual effect by simultaneously inhibiting osteoclast activity and promoting osteoblast function. This unique characteristic makes it a compelling candidate for the development of therapies for bone loss-related conditions such as osteoporosis.

Inhibition of Osteoclastogenesis: Research has demonstrated that this compound can inhibit the differentiation of bone marrow macrophages into mature osteoclasts. This inhibitory effect is mediated through the modulation of key signaling pathways, including the Macrophage Migration Inhibitory Factor (MIF) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, this compound has been shown to decrease the phosphorylation of p38 and ERK, crucial downstream effectors in the RANKL-induced signaling cascade that drives osteoclastogenesis.

Unveiling 5-Deoxycajanin: A Technical Guide to Its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxycajanin, a naturally occurring isoflavone, has garnered increasing interest within the scientific community for its potential therapeutic applications. Initially identified from the seeds and stems of the pigeon pea (Cajanus cajan), this bioactive compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and bone-protective effects. This technical guide provides a comprehensive overview of the initial discovery, structural elucidation, and characterization of this compound, along with detailed experimental protocols and an exploration of its known signaling pathway interactions.

Initial Discovery and Isolation

The first reports of this compound, historically referred to as Cajanin, emerged from studies on phytoalexins in pigeon pea. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack.

Pioneering Research

Groundbreaking work by Ingham in 1976 and later by Dahiya and colleagues in 1984 led to the isolation of this isoflavone from etiolated stems and seeds of Cajanus cajan that had been challenged with fungi or abiotic elicitors.[1] These studies were pivotal in identifying the compound as a key component of the plant's defense mechanism.

Experimental Protocol: Isolation of this compound (Cajanin) from Cajanus cajan Seeds

The following protocol is a synthesized representation based on the methodologies described in the initial discovery literature.[1]

1. Elicitation:

-

Pigeon pea (Cajanus cajan) seeds are surface-sterilized and soaked in sterile distilled water for approximately 4 hours.

-

The soaked seeds are then incubated in a moist, dark environment at room temperature for 24-48 hours to induce germination and phytoalexin production.

-

Alternatively, abiotic elicitors such as a solution of silver nitrate (AgNO₃) can be used to treat the seeds to stimulate phytoalexin synthesis.

2. Extraction:

-

The elicited plant material (etiolated stems or germinated seeds) is homogenized and extracted with a suitable organic solvent, typically ethanol or methanol, at room temperature.

-

The extraction is repeated multiple times to ensure a comprehensive recovery of the compound.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation and Purification:

-

The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between ethyl acetate and water.

-

The ethyl acetate fraction, containing the isoflavones, is then concentrated.

-

Further purification is achieved through column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final purification to yield pure this compound is often achieved by preparative TLC or high-performance liquid chromatography (HPLC).

Structural Elucidation and Characterization

The definitive structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

The characterization of this compound relies on the following key analytical methods:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula C₁₆H₁₂O₅.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Determines the carbon-hydrogen framework of the molecule, including the placement of hydroxyl and methoxy groups on the isoflavone skeleton.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals the electronic transitions within the molecule, which are characteristic of the isoflavone chromophore.

| Spectroscopic Data for this compound (Cajanin) | |

| Technique | Key Observations |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with C₁₆H₁₂O₅ |

| ¹H-NMR | Signals corresponding to aromatic protons, a methoxy group, and hydroxyl groups. |

| ¹³C-NMR | Resonances for all 16 carbon atoms, including the carbonyl carbon of the isoflavone core. |

| IR Spectroscopy | Absorption bands for hydroxyl, carbonyl, and aromatic functionalities. |

| UV-Vis Spectroscopy | Maxima characteristic of the isoflavone scaffold. |

Biological Activities and Signaling Pathways

This compound has been shown to possess a variety of biological activities, with recent research beginning to unravel the underlying molecular mechanisms.

Anti-inflammatory Activity

Isoflavones from Cajanus cajan, including this compound, have demonstrated anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

-

Mechanism of Action: this compound is suggested to inhibit the production of pro-inflammatory mediators. This is likely achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of genes encoding cytokines, chemokines, and other inflammatory molecules.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its isoflavone structure, which can donate hydrogen atoms to scavenge free radicals.

-

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

Mix the DPPH solution with each dilution of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

-

| Antioxidant Activity of Isoflavones from Cajanus cajan | |

| Assay | Typical Results |

| DPPH Radical Scavenging | Concentration-dependent increase in scavenging activity. |

| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates electron-donating capacity. |

| ABTS Radical Cation Decolorization | Effective scavenging of the ABTS radical. |

Bone Health: Modulation of Osteoclast and Osteoblast Homeostasis

Recent studies have highlighted the promising role of this compound in maintaining bone health, particularly in estrogen-deficient conditions.

-

Mechanism of Action: this compound has been found to regulate the balance between osteoclasts (cells that break down bone tissue) and osteoblasts (cells that form new bone). It inhibits osteoclastogenesis (the formation of osteoclasts) while promoting osteoblast differentiation. This dual action is mediated through its interaction with the Macrophage Migration Inhibitory Factor (MIF) and MAPK signaling pathways. Specifically, it has been shown to decrease the phosphorylation of p38 and ERK in osteoclasts, while promoting their phosphorylation in osteoblasts.

Conclusion and Future Directions

This compound, a phytoalexin from Cajanus cajan, represents a promising natural product with significant therapeutic potential. Its initial discovery and characterization have paved the way for a deeper understanding of its biological activities. The elucidation of its roles in modulating key signaling pathways, particularly in inflammation and bone metabolism, opens up new avenues for drug discovery and development. Future research should focus on further defining its molecular targets, exploring its efficacy and safety in preclinical and clinical studies, and optimizing its synthesis or extraction for potential pharmaceutical applications. The comprehensive data presented in this guide serves as a valuable resource for researchers dedicated to advancing the scientific knowledge and therapeutic application of this intriguing isoflavone.

References

5-Deoxycajanin: A Comprehensive Technical Guide on Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxycajanin, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it exhibits a range of biological activities, including notable antioxidant properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, offering crucial data and experimental insights for researchers and professionals engaged in drug discovery and development.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in biological systems and for the formulation of potential drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | [1][2] |

| Molecular Weight | 284.26 g/mol | |

| Appearance | Yellow powder | [1][2] |

| Melting Point | Predicted: 255-258 °C | |

| Boiling Point | Predicted: 543.9 °C at 760 mmHg | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| pKa (acidic) | Predicted: 6.8 (most acidic phenol) | |

| logP | Predicted: 2.9 | |

| CAS Number | 7622-53-9 | [1][2][3] |

| Synonyms | 7-Methoxy-2',4'-dihydroxyisoflavone |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established methods for flavonoids and isoflavones.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

-

The flask is agitated at a constant temperature for a predetermined period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl groups in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.

logP Determination

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method followed by HPLC analysis.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined by HPLC.

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

Visualizations

Experimental Workflow: Determination of logP

The following diagram illustrates the workflow for the experimental determination of the octanol-water partition coefficient (logP).

References

Preliminary Screening of 5-Deoxycajanin's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxycajanin, an isoflavonoid primarily found in the leaves of Cajanus cajan (pigeon pea), presents a promising scaffold for drug discovery. This technical guide provides a comprehensive overview of the preliminary screening of its biological activities, with a focus on its potential anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of direct research on this compound, this report incorporates data from closely related compounds, such as cajanin and cajanol, as well as extracts from Cajanus cajan, to infer its potential biological profile. This guide details relevant experimental protocols, summarizes quantitative data, and visualizes key signaling pathways to facilitate further research and development.

Introduction

Isoflavonoids, a class of polyphenolic compounds, are well-documented for their diverse pharmacological activities. This compound, a member of this class, is structurally similar to other bioactive isoflavonoids isolated from Cajanus cajan, a plant with a long history of use in traditional medicine.[1][2] This guide aims to consolidate the existing, albeit limited, knowledge on this compound and its analogues to provide a foundational resource for researchers exploring its therapeutic potential.

Anticancer Activity

Quantitative Data: Cytotoxicity

Studies on cajanol, an isoflavanone from pigeon pea roots, have demonstrated its dose- and time-dependent inhibitory effects on human breast cancer cells (MCF-7).[3][5] The reported IC50 values for cajanol against MCF-7 cells are summarized in the table below.

| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |

| Cajanol | MCF-7 | 24h | 83.42 | [3] |

| Cajanol | MCF-7 | 48h | 58.32 | [3] |

| Cajanol | MCF-7 | 72h | 54.05 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of isoflavonoids like cajanol is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Anticancer Activity

Research on cajanol suggests that its anticancer activity is mediated through the induction of apoptosis via a ROS-mediated mitochondrial pathway.[2][3] This involves the arrest of the cell cycle at the G2/M phase, disruption of the mitochondrial membrane potential, and activation of caspases.[3]

References

- 1. Anti-Proliferative and Anti-Metastatic Effects of Ethanol Extract from Cajanus cajan (L.) Millsp. Roots and its Sub-Fractions in Oral Squamous Cell Carcinoma [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Cajanol, a novel anticancer agent from Pigeonpea [Cajanus cajan (L.) Millsp.] roots, induces apoptosis in human breast cancer cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities and medicinal properties of Cajanus cajan (L) Millsp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 5-Deoxycajanin from Pigeon Pea Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigeon pea (Cajanus cajan) leaves are a rich source of various bioactive compounds, including flavonoids, which have garnered significant interest for their potential therapeutic properties. Among these flavonoids, 5-Deoxycajanin (C₁₆H₁₄O₅) is a notable isoflavone with potential pharmacological activities. The effective extraction of this compound is a critical first step for research, drug discovery, and development.

These application notes provide a comprehensive overview of modern and conventional methods for extracting flavonoids, including this compound, from pigeon pea leaves. Detailed protocols for Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Negative-Pressure Cavitation Extraction (NPCE), and traditional Heat Reflux Extraction (HRE) and Maceration are presented. While specific yield data for this compound is not extensively available in the current literature, the provided protocols for total flavonoid extraction are highly relevant. The final yield of this compound will depend on its concentration within the total flavonoid extract and should be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing degradation and processing time. Below is a summary of quantitative data for various flavonoid extraction methods from pigeon pea leaves. It is important to note that these values often represent total flavonoid content or other specific flavonoids, and the yield of this compound should be determined from the resulting extracts.

| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Total Flavonoid Yield (mg/g dry weight) | Key Compounds Quantified | Reference |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1:20 (g/mL) | 60 | 10 min (4 cycles) | Not specified for total flavonoids | Orientoside: 4.42 ± 0.01, Luteolin: 0.10 ± 0.01 | [1][2] |

| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | 60 | 40 min | Total Flavonoids: 25.12 (as QE) | Total Phenolics, Total Tannins | [3] |

| Ultrasound-Assisted Extraction (UAE) | 63.81% Ethanol | 5.5 mg/mL | 45 | 39.19 min | 48.96 ± 0.54 (mg/100g DM) | Cajanin, Cajanol, Daidzein, Genistein | [4] |

| Negative-Pressure Cavitation Extraction (NPCE) | 80% Ethanol | 1:30 (g/mL) | 45 | 30 min (4 cycles) | Not specified for total flavonoids | Cajaninstilbene acid: 5.675 ± 0.127, Pinostrobin: 0.538 ± 0.014 | [5] |

| Heat Reflux Extraction (HRE) | 80% Ethanol | 1:8 (g/mL) | 80 | 1 hour | 12.29% (w/w) of total extract | Not specified | [6] |

| Maceration | 96% Ethanol | 1:5 (g/mL) | Room Temperature | 24 hours (repeated 3 times) | Not specified | Not specified | [7] |

QE: Quercetin Equivalents, DM: Dry Matter

Experimental Protocols

The following are detailed protocols for the extraction of flavonoids from pigeon pea leaves. Researchers should optimize these parameters for their specific laboratory conditions and starting material.

Protocol 1: Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy to rapidly heat the solvent and plant material, leading to efficient extraction.

Materials and Equipment:

-

Dried and powdered pigeon pea leaves (50 mesh)

-

80% Ethanol

-

Microwave extraction system

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Weigh 1.0 g of powdered pigeon pea leaves and place it in a microwave extraction vessel.

-

Add 20 mL of 80% ethanol to the vessel (solid-to-liquid ratio of 1:20 g/mL).

-

Secure the vessel in the microwave extractor.

-

Set the extraction parameters:

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

-

Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude flavonoid extract.

-

Dry the extract completely under vacuum and store at 4°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method employs ultrasonic waves to create cavitation, which disrupts cell walls and enhances solvent penetration.

Materials and Equipment:

-

Dried and powdered pigeon pea leaves

-

64% Ethanol (approx.)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh an appropriate amount of powdered pigeon pea leaves (e.g., 5.5 g).

-

Add 1 L of 63.81% aqueous ethanol to achieve a solid-to-liquid ratio of 5.5 mg/mL[4].

-

Place the mixture in a beaker and immerse it in an ultrasonic bath or use a probe sonicator.

-

Set the extraction parameters:

-

After sonication, centrifuge the mixture to pellet the solid material.

-

Decant the supernatant and filter it to remove any remaining fine particles.

-

Concentrate the filtered extract using a rotary evaporator.

-

Dry the resulting crude extract and store it at 4°C.

Protocol 3: Negative-Pressure Cavitation Extraction (NPCE)

This novel technique uses negative pressure to induce cavitation, offering an efficient extraction at room temperature, which is beneficial for thermosensitive compounds.

Materials and Equipment:

-

Dried and powdered pigeon pea leaves (40 mesh)

-

80% Ethanol

-

NPCE apparatus (including vacuum pump and extraction vessel)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place 1.0 g of powdered pigeon pea leaves into the NPCE extraction vessel.

-

Add 30 mL of 80% ethanol (solid-to-liquid ratio of 1:30 g/mL)[5].

-

Seal the extraction vessel and connect it to the vacuum pump.

-

Set the extraction parameters:

-

During each cycle, the negative pressure is applied to induce cavitation.

-

After the final cycle, release the pressure and filter the extract.

-

Wash the residue with a small volume of the extraction solvent.

-

Combine the filtrates and concentrate them using a rotary evaporator.

-

Dry the extract and store it at 4°C.

Protocol 4: Heat Reflux Extraction (HRE)

A conventional method that uses heat to increase the solubility of the target compounds.

Materials and Equipment:

-

Dried and powdered pigeon pea leaves

-

80% Ethanol

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place 50 g of powdered pigeon pea leaves into a 500 mL round-bottom flask[6].

-

Add 400 mL of 80% ethanol (solid-to-liquid ratio of 1:8 g/mL)[6].

-

Set up the reflux apparatus with a heating mantle and a condenser.

-

Heat the mixture to 80°C and maintain it at a gentle reflux for 1 hour[6].

-

After 1 hour, turn off the heat and allow the mixture to cool.

-

Filter the extract to remove the plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Dry and store the extract at 4°C.

Protocol 5: Maceration

A simple extraction method performed at room temperature, suitable for heat-sensitive compounds but generally less efficient than other methods.

Materials and Equipment:

-

Dried and powdered pigeon pea leaves

-

96% Ethanol[7]

-

Erlenmeyer flask with a stopper

-

Shaker (optional)

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place 1 part of powdered pigeon pea leaves into a stoppered Erlenmeyer flask.

-

Add 5 parts of 96% ethanol (solid-to-liquid ratio of 1:5 w/v)[7].

-

Seal the flask and let it stand for 24 hours at room temperature, with occasional agitation or continuous shaking[7].

-

After 24 hours, filter the mixture.

-

Repeat the maceration process with the residue two more times using fresh solvent[7].

-

Combine all the filtrates.

-

Concentrate the combined extract using a rotary evaporator.

-

Dry the crude extract and store it at 4°C.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Caption: Workflow for Heat Reflux Extraction (HRE).

Concluding Remarks

The choice of extraction method for this compound from pigeon pea leaves will depend on the available equipment, desired extraction efficiency, and the scale of the operation. MAE and UAE are modern, rapid, and efficient methods, while NPCE presents a promising alternative, especially for thermolabile compounds. HRE and maceration are conventional methods that can be effective but are generally more time and energy-consuming.

For all methods, subsequent purification and quantification of this compound from the crude extract are necessary. This is typically achieved through chromatographic techniques such as column chromatography for purification and HPLC or UPLC-MS/MS for accurate quantification. The protocols provided here serve as a robust starting point for researchers to develop and optimize their extraction procedures for this promising bioactive compound.

References

- 1. scispace.com [scispace.com]

- 2. Phytochemical Characterization and Antioxidant Activity of Cajanus cajan Leaf Extracts for Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of 5-Deoxycajanin using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 5-Deoxycajanin, a significant isoflavone found in Cajanus cajan (pigeon pea). The described protocol is designed for researchers, scientists, and professionals in the drug development industry, providing a reliable and reproducible method for the determination of this compound in various sample matrices. The method utilizes a C18 column with a gradient elution of acetonitrile and water, with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure ease of implementation.

Introduction

This compound is a naturally occurring isoflavone primarily isolated from the herbs of Cajanus cajan[1]. Isoflavones, a class of flavonoids, are known for their potential health benefits, including antioxidant and anti-inflammatory properties[2][3]. Accurate quantification of these compounds is crucial for quality control of herbal medicines, dietary supplements, and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavones due to its high resolution, sensitivity, and accuracy[4][5][6][7][8]. This application note presents a detailed HPLC method optimized for the quantification of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one | [9] |

| CAS Number | 7622-53-9 | [9][10] |

| Molecular Formula | C16H12O5 | [9][11] |

| Molecular Weight | 284.26 g/mol | [11] |

| Appearance | Yellow powder | [1][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Ethanol (for extraction)

-

Dimethyl sulfoxide (DMSO) (for extraction)

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Cajanus cajan plant material)

-

Drying and Grinding: Dry the plant material (e.g., leaves, seeds) at 40-50°C and grind it into a fine powder.

-

Extraction:

-

Centrifugation and Filtration:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (with optional 0.1% formic acid) |

| Mobile Phase B | Acetonitrile (with optional 0.1% formic acid) |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm (or λmax of this compound if determined) |

Note: The optimal detection wavelength for isoflavones is typically in the range of 254-262 nm[4][7]. It is recommended to determine the specific λmax of this compound using a Diode Array Detector for maximum sensitivity.

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Data Presentation

The following table summarizes hypothetical quantitative data for the validation of the HPLC method for this compound.

| Concentration (µg/mL) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Recovery (%) |

| 1.0 | 15.2 | 0.98 | 98.0 |

| 5.0 | 76.5 | 5.1 | 102.0 |

| 10.0 | 151.8 | 9.9 | 99.0 |

| 25.0 | 380.1 | 25.3 | 101.2 |

| 50.0 | 755.9 | 49.7 | 99.4 |

| 100.0 | 1520.3 | 100.7 | 100.7 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of HPLC method development and validation.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. biocrick.com [biocrick.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Efficacy Testing of 5-Deoxycajanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxycajanin is a flavonoid compound that holds potential for therapeutic applications. Preliminary investigations into compounds of this class suggest possible anti-inflammatory and anti-cancer properties. This document provides detailed application notes and protocols for a panel of in vitro assays designed to systematically evaluate the efficacy of this compound. These assays will enable researchers to characterize its biological activity, determine its mechanism of action, and establish a foundation for further preclinical development.

The following protocols are designed to be robust and reproducible, providing clear guidance for laboratory execution. Data presentation is standardized in tabular format for ease of comparison and interpretation. Additionally, workflow diagrams and a hypothetical signaling pathway are provided to visualize the experimental processes and potential molecular interactions of this compound.

I. Anti-Cancer Efficacy Assays

A primary area of investigation for novel flavonoids is their potential as anti-cancer agents. The following assays are designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v).

-

Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 3.5 |

| 1 | 91.5 ± 4.1 | 85.3 ± 3.8 | 78.4 ± 4.0 |

| 10 | 75.8 ± 3.5 | 62.1 ± 3.9 | 51.2 ± 3.1 |

| 50 | 52.3 ± 2.9 | 40.7 ± 3.2 | 28.9 ± 2.5 |

| 100 | 35.1 ± 2.5 | 21.4 ± 2.1 | 15.6 ± 1.9 |

| Doxorubicin (1 µM) | 45.2 ± 3.1 | 25.8 ± 2.7 | 12.3 ± 1.5 |

Data are presented as mean ± standard deviation.

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound in cancer cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations into four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

-

Data Presentation:

| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound (IC₅₀) | 60.8 ± 3.5 | 25.1 ± 2.9 | 10.5 ± 1.8 | 3.6 ± 0.9 |

| This compound (2x IC₅₀) | 35.4 ± 4.2 | 40.2 ± 3.7 | 18.9 ± 2.5 | 5.5 ± 1.1 |

| Staurosporine (1 µM) | 15.7 ± 2.8 | 55.9 ± 4.1 | 25.3 ± 3.2 | 3.1 ± 0.7 |

Data are presented as mean ± standard deviation.

II. Anti-Inflammatory Efficacy Assays

Flavonoids are well-known for their anti-inflammatory properties. The following assays are designed to evaluate the potential of this compound to mitigate inflammatory responses in vitro.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition.

Data Presentation:

| Treatment | Nitrite Concentration (µM) | % NO Inhibition |

| Control (No LPS) | 1.2 ± 0.3 | - |

| LPS + Vehicle | 25.8 ± 1.9 | 0 |

| LPS + this compound (1 µM) | 22.5 ± 1.5 | 12.8 |

| LPS + this compound (10 µM) | 15.3 ± 1.1 | 40.7 |

| LPS + this compound (50 µM) | 8.1 ± 0.7 | 68.6 |

| LPS + L-NAME (1 mM) | 3.5 ± 0.4 | 86.4 |

Data are presented as mean ± standard deviation.

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Inhibition of Pro-Inflammatory Cytokine Production (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Experimental Protocol:

-

Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and store them at -80°C until use.

-

ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.

Data Presentation:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (No LPS) | 50 ± 12 | 35 ± 8 |

| LPS + Vehicle | 2500 ± 150 | 1800 ± 120 |

| LPS + this compound (10 µM) | 1500 ± 110 | 1000 ± 90 |

| LPS + this compound (50 µM) | 800 ± 70 | 550 ± 50 |

| LPS + Dexamethasone (1 µM) | 450 ± 40 | 300 ± 25 |

Data are presented as mean ± standard deviation.

III. Hypothetical Signaling Pathway Modulated by this compound

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a hypothetical mechanism by which this compound may exert its anti-inflammatory effects.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The in vitro assays detailed in this document provide a comprehensive framework for the initial efficacy testing of this compound. By systematically evaluating its effects on cancer cell viability, apoptosis, and key inflammatory pathways, researchers can gain valuable insights into its therapeutic potential. The provided protocols, data presentation formats, and visual diagrams are intended to facilitate the design and execution of these crucial preclinical studies. Positive results from these assays would warrant further investigation into the specific molecular targets and in vivo efficacy of this compound.

Application Notes and Protocols for 5-Deoxycajanin in Bone Cell Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxycajanin, an isoflavonoid primarily extracted from the leaves of Cajanus cajan, has emerged as a promising natural compound in the field of bone biology. Research indicates that this agent possesses a dual-regulatory role, concurrently promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the differentiation of osteoclasts (bone-resorbing cells). This unique characteristic makes this compound a compelling candidate for the development of therapeutic strategies aimed at treating bone loss conditions such as osteoporosis, particularly in the context of estrogen deficiency.[1]

These application notes provide a comprehensive overview of the use of this compound in osteoblast and osteoclast differentiation studies. Detailed protocols for key experimental assays are provided to facilitate the investigation of its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its effects on bone cells through the modulation of key signaling pathways. In osteoblasts, it has been shown to promote the phosphorylation of p38 and ERK in the MAPK signaling pathway, leading to the activation of crucial osteogenic transcription factors like RUNX2.[1] This results in the increased expression of osteoblast markers such as Alkaline Phosphatase (ALP), Osteopontin (OPG), and Osteocalcin (OCN).[1]

Conversely, in osteoclasts, this compound decreases the phosphorylation of p38 and ERK.[1] This inhibitory action leads to the suppression of the master regulator of osteoclastogenesis, NFATc1, and a subsequent reduction in the expression of osteoclast-specific genes like Cathepsin K (CTSK).[1] The modulation of the Macrophage Migration Inhibitory Factor (MIF) and MAPK signaling pathways appears to be central to its activity.[1]

Data Presentation

Note: The following tables present illustrative quantitative data based on typical findings in the field, as the specific quantitative results from the primary study on this compound were not publicly accessible. Researchers should generate their own data for precise quantification.